molecular formula C14H20N4S B5629241 5-{[4-(Tert-butyl)phenyl]methylthio}-3-methyl-1,2,4-triazole-4-ylamine

5-{[4-(Tert-butyl)phenyl]methylthio}-3-methyl-1,2,4-triazole-4-ylamine

Cat. No.: B5629241
M. Wt: 276.40 g/mol
InChI Key: DCJIPWWWGXVSBE-UHFFFAOYSA-N
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Description

5-{[4-(Tert-butyl)phenyl]methylthio}-3-methyl-1,2,4-triazole-4-ylamine is a chemical compound of significant interest in medicinal chemistry research, particularly for investigating new therapeutic pathways. It belongs to the 1,2,4-triazole class of heterocyclic compounds, which are recognized for a broad spectrum of pharmacological activities, including antiviral, antibacterial, antifungal, and anti-inflammatory properties . Researchers are especially interested in similar 1,2,4-triazole derivatives for their potential to target G-protein coupled receptors (GPCRs) like GPR119 . The GPR119 receptor plays a critical role in regulating type-2 diabetes mellitus and obesity, and agonists of this receptor have been shown to improve circulating levels of insulin and glucagon-like peptide 1 (GLP-1), thereby lowering blood glucose concentrations in preclinical models . The structural motif of a tert-butyl phenyl group attached to a 1,2,4-triazole core, as seen in this compound, is a common feature in molecules designed for pharmacological screening and development . This product is intended for research purposes to further explore these and other biological mechanisms. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-[(4-tert-butylphenyl)methylsulfanyl]-5-methyl-1,2,4-triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4S/c1-10-16-17-13(18(10)15)19-9-11-5-7-12(8-6-11)14(2,3)4/h5-8H,9,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCJIPWWWGXVSBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1N)SCC2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[4-(Tert-butyl)phenyl]methylthio}-3-methyl-1,2,4-triazole-4-ylamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-{[4-(Tert-butyl)phenyl]methylthio}-3-methyl-1,2,4-triazole-4-ylamine can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nitric acid, halogens (chlorine, bromine)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Dihydrotriazoles

    Substitution: Nitro derivatives, halogenated derivatives

Scientific Research Applications

5-{[4-(Tert-butyl)phenyl]methylthio}-3-methyl-1,2,4-triazole-4-ylamine has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 5-{[4-(Tert-butyl)phenyl]methylthio}-3-methyl-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring is known to interact with metal ions and active sites of enzymes, while the phenyl and tert-butyl groups contribute to the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Structural and Electronic Differences

  • 5-[(2-Amino-1,3-thiazol-4-yl)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol () Key differences: Replaces the tert-butylphenylmethylthio group with a thiazole-methyl substituent.
  • 3-(4-Tert-butylphenyl)-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-4-amine () Key differences: Substitutes the methyl group at the 3-position with a fluorine-containing benzylthio group.
  • 5-(4-Tert-butylphenyl)-4-[(4-methylbenzylidene)amino]-4H-1,2,4-triazole-3-thiol () Key differences: Features a Schiff base (benzylideneamino) group instead of a methylthio moiety. Impact: The imine group enables conjugation, influencing redox properties and metal-binding capabilities .

Physicochemical Properties

Compound Name Melting Point (K) Solubility (DMSO) LogP Key Substituents
Target Compound N/A High ~3.5* 4-(tert-butyl)phenylmethylthio, methyl
4-[4-(Dimethylamino)phenyl]-5-(2,4-dimethylthiazol-5-yl)-triazole-3-thione () 498 Moderate 2.8 Dimethylaminophenyl, thiazole
5-((5-Amino-1,3,4-thiadiazole-2-yl)thio)methyl derivatives () 473–523 Low to moderate 1.9–4.2 Thiadiazole-thio, variable alkyl

*Predicted using analogous tert-butyl-containing triazoles .

Key Research Findings and Gaps

  • Structural Insights : Crystal studies () confirm that S—C bond lengths (~1.67–1.73 Å) in triazole-thiols are intermediate between single and double bonds, indicating partial π-conjugation. This electronic delocalization is critical for reactivity and binding .
  • Unanswered Questions :
    • The exact role of the methyl group at the 3-position in the target compound’s activity remains unexplored.
    • Comparative pharmacokinetic data (e.g., bioavailability, half-life) for tert-butylphenyl derivatives vs. fluorinated analogs are lacking.

Biological Activity

5-{[4-(Tert-butyl)phenyl]methylthio}-3-methyl-1,2,4-triazole-4-ylamine is a compound belonging to the class of 1,2,4-triazoles, which are recognized for their diverse biological activities. This article aims to explore the biological activity of this specific compound, including its pharmacological properties, synthesis, and potential applications in medicine.

Chemical Structure and Properties

The chemical formula of this compound is C14H18N4SC_{14}H_{18}N_{4}S, with a molecular weight of approximately 274.39 g/mol. The presence of the triazole ring and the tert-butyl phenyl group contributes to its unique pharmacological profile.

Biological Activity Overview

The biological activities associated with 1,2,4-triazole derivatives are extensive. Compounds in this class have demonstrated various pharmacological effects:

  • Antimicrobial Activity : Research indicates that triazole derivatives exhibit significant antibacterial and antifungal properties. For instance, a study highlighted that certain triazoles showed higher potency against resistant strains of bacteria compared to standard antibiotics like vancomycin and ciprofloxacin .
  • Antiviral Properties : Some triazoles have been investigated for their antiviral effects, showing promise against viruses such as HIV and influenza .
  • Anti-inflammatory Effects : Triazole derivatives have also been noted for their anti-inflammatory potential, making them candidates for treating inflammatory diseases .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the triazole ring through cyclization reactions. The structure-activity relationship studies indicate that modifications on the phenyl ring and the triazole moiety can significantly influence the biological activity of these compounds.

Table 1: Structure-Activity Relationship Insights

ModificationEffect on Activity
Substituents on phenyl ringEnhanced antibacterial activity
Alkyl chain length on N-positionOptimal length increases potency
Electron-donating groupsFavorable for activity enhancement

Case Studies

Several studies have documented the biological activities of similar triazole compounds:

  • Antibacterial Efficacy : A series of triazolo-thiadiazole hybrids were synthesized and tested against Gram-positive bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) significantly lower than traditional antibiotics .
  • Antifungal Activity : In vitro studies demonstrated that specific triazole derivatives could inhibit fungal growth effectively, suggesting their potential use in treating fungal infections .
  • Anti-cancer Properties : Recent research has explored the anticancer potential of triazoles. Certain compounds have shown to induce apoptosis in cancer cell lines, indicating a promising avenue for cancer therapy development .

Q & A

Q. What are the common synthetic routes for 5-{[4-(Tert-butyl)phenyl]methylthio}-3-methyl-1,2,4-triazole-4-ylamine, and how do reaction conditions influence yield?

The synthesis typically involves cyclization of thiosemicarbazide precursors or functionalization of a pre-formed triazole core. A prevalent method is the Mannich reaction , where a triazole intermediate reacts with aldehydes and amines under controlled conditions. Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution reactions, while ethanol is preferred for cyclization steps .
  • Temperature : Reactions often proceed at 60–100°C to balance kinetics and side-product formation .
  • Catalysts : Acidic or basic catalysts (e.g., HCl, K₂CO₃) can accelerate ring closure .
    Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating high-purity product .

Q. How is the structural identity of this compound confirmed experimentally?

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR verify substituent positions (e.g., tert-butyl protons at δ ~1.3 ppm, aromatic protons at δ 7.2–7.6 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ at m/z 305.12) and fragmentation patterns .
  • Elemental Analysis : Matches calculated C, H, N, and S percentages (±0.3% tolerance) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Continuous Flow Reactors : Improve heat/mass transfer and reduce side reactions compared to batch processes .
  • Catalytic Systems : Transition-metal catalysts (e.g., CuI) enhance thioether bond formation efficiency .
  • DoE (Design of Experiments) : Statistical optimization of variables (e.g., molar ratios, solvent volume) maximizes yield. For example, a 1:1.2 molar ratio of triazole to 4-(tert-butyl)benzyl bromide in DMF at 80°C achieves >85% yield .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular Docking : Software like AutoDock Vina models binding to enzymes (e.g., cytochrome P450, kinases) by analyzing hydrogen bonds and hydrophobic interactions .
  • MD Simulations : GROMACS assesses stability of ligand-target complexes over 100-ns trajectories .
  • QSAR Models : Correlate substituent electronic parameters (e.g., Hammett σ) with bioactivity to guide structural modifications .

Q. How can contradictory biological activity data be resolved?

  • Assay Standardization : Use validated protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability .
  • Orthogonal Assays : Confirm enzyme inhibition (e.g., IC₅₀) with cellular viability assays (e.g., MTT) to distinguish direct activity from cytotoxicity .
  • Metabolite Profiling : LC-MS identifies degradation products or active metabolites that may explain discrepancies .

Q. What safety protocols are essential for handling this compound?

  • PPE : Gloves (nitrile), lab coats, and goggles are mandatory due to potential irritancy .
  • Waste Disposal : Collect organic waste separately and incinerate via certified hazardous waste services to prevent environmental release .
  • Storage : Keep in amber vials at –20°C under inert gas (N₂ or Ar) to prevent oxidation .

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